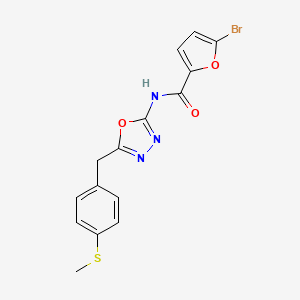

5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the furan ring: The furan-2-carboxylic acid can be coupled with the oxadiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

Attachment of the methylthio group: This step involves the alkylation of the benzyl group with methylthiol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

Nucleophiles: Amines, thiols.

Solvents: Dichloromethane, ethanol, dimethylformamide (DMF).

Major Products

Sulfoxides and sulfones: From oxidation of the methylthio group.

Amines: From reduction of nitro groups.

Substituted derivatives: From nucleophilic substitution of the bromine atom.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features a unique structure that includes a furan ring, an oxadiazole moiety, and a bromine substituent. Its molecular formula is C15H14BrN3O3S, with a molecular weight of approximately 396.26 g/mol. The presence of the oxadiazole ring is significant as it often contributes to biological activity.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar oxadiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties

Compounds with oxadiazole structures have been investigated for their antimicrobial effects. The introduction of methylthio groups has been associated with enhanced activity against various bacterial strains. Such compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them potential candidates for antibiotic development .

Fungicidal Activity

The compound's structural components suggest potential applications in agriculture, particularly as fungicides. Research on related oxadiazole derivatives has demonstrated effective antifungal activity against pathogens like Fusarium oxysporum, which is notorious for causing plant diseases. The efficacy of these compounds often surpasses that of conventional fungicides, making them attractive for sustainable agriculture practices .

Photophysical Properties

The unique structure of 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide may also lend itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The presence of the furan and oxadiazole rings can enhance the photophysical properties necessary for efficient light emission .

Case Studies and Research Findings

- Anticancer Studies : A study focused on the synthesis of oxadiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. These findings suggest a need for further exploration into structure-activity relationships to optimize efficacy .

- Fungicidal Efficacy : In agricultural trials, an oxadiazole derivative demonstrated potent inhibitory action against Fusarium oxysporum, achieving complete growth inhibition at certain concentrations. This positions such compounds as viable alternatives to traditional agricultural fungicides .

- Material Applications : Preliminary investigations into the photophysical properties of related compounds indicate that they could serve as effective materials in OLED technology due to their favorable electronic properties and stability under operational conditions .

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine atom and the methylthio group could enhance binding affinity and specificity towards certain molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole.

5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-triazol-2-yl)furan-2-carboxamide: Contains a triazole ring, offering different reactivity and biological activity.

Uniqueness

The uniqueness of 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to its analogs. The oxadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound a valuable entity in both research and industrial applications.

Actividad Biológica

The compound 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a bromine substituent. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions. For instance, the synthesis may utilize thiosemicarbazide and undergo cyclization to yield the desired oxadiazole derivative. The detailed synthetic pathway can be visualized in the following scheme:

- Starting Material : Furan-2-carboxylic acid derivatives

- Reagents : Bromine sources (e.g., N-bromosuccinimide), thiosemicarbazide

- Conditions : Basic medium (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For example, derivatives containing oxadiazole and thiazole rings have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 | VEGFR-2 inhibition |

| 7d | MCF-7 | 2.93 ± 0.47 | VEGFR-2 inhibition |

| 6a | A-549 | Not specified | Apoptosis induction |

These compounds exhibited significant cell growth inhibition, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For instance, certain oxadiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 30a | Staphylococcus aureus | 50 |

| 30b | Escherichia coli | 75 |

| 30c | Bacillus subtilis | 100 |

These findings suggest that modifications to the oxadiazole ring can enhance antimicrobial efficacy .

The mechanisms underlying the biological activities of these compounds are multifaceted. In anticancer applications, compounds may induce apoptosis through various pathways, including:

- VEGFR Inhibition : Reducing angiogenesis in tumors.

- Cell Cycle Arrest : Preventing cancer cell proliferation.

For antimicrobial activity, these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Case Study 1: Anticancer Efficacy

In a study involving This compound , researchers evaluated its effects on MCF-7 breast cancer cells. The results indicated that at concentrations of 10 µM, the compound significantly reduced cell viability by over 50%, correlating with increased markers of apoptosis such as caspase activation.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The compound demonstrated a zone of inhibition greater than 15 mm at concentrations above its MIC, indicating strong bactericidal activity.

Propiedades

IUPAC Name |

5-bromo-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O3S/c1-23-10-4-2-9(3-5-10)8-13-18-19-15(22-13)17-14(20)11-6-7-12(16)21-11/h2-7H,8H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAXGHVNGAGCSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.